C6-COOH vs. C7-COOH Regioisomeric Advantage in p38MAPK, ROS, and Platelet Aggregation Inhibition
In a comparative SAR study of imidazo-pyrazole derivatives, the C6-carboxylic acid derivative 8b demonstrated IC₅₀ values under 100 μM across all three tested parameters (platelet aggregation, ROS production, and p38MAPK phosphorylation), while the C7-carboxylic acid regioisomer 8a and the unsubstituted derivative 10 showed a decrease in potency, confirming that C6 substitution is fundamental for activity [1]. Although compound 8b is not structurally identical to the target compound (8b lacks the C2-methyl group), the positional advantage of C6-COOH over C7-COOH is a class-level inference directly applicable to the target compound's substitution pattern.
| Evidence Dimension | Inhibitory potency across three assays (platelet aggregation, ROS production, p38MAPK phosphorylation) |
|---|---|
| Target Compound Data | C6-COOH imidazo-pyrazole class: IC₅₀ < 100 μM in all three assays (compound 8b as class representative) |
| Comparator Or Baseline | C7-COOH imidazo-pyrazole (8a) and unsubstituted derivative (10): decreased potency relative to 8b; C7-substituted analogues showed a small decrease in potency |
| Quantified Difference | C6-COOH substitution (8b) showed IC₅₀ values under 100 μM for aggregation, ROS, and p38MAPK; C7-substituted analogues 8a/9a/9b and unsubstituted 10 exhibited decreased potency (exact fold-change not reported in source) |
| Conditions | Human platelet assays; compounds tested for inhibition of platelet aggregation, ROS production, and p38MAPK phosphorylation; compared to reference inhibitor SB203580 |
Why This Matters
For researchers designing imidazo-pyrazole-based inhibitors, selecting the C6-COOH regioisomer is critical for achieving multitarget inhibitory activity, as C7-substitution leads to a measurable loss of potency.
- [1] Brullo C, Rapetti F, Signorello MG, Rosano C, Iervasi E, Ponassi M, Spallarossa A. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Molecules. 2021;26(19):5735. doi:10.3390/molecules26195735 View Source
